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Introduction to AXL Biology and EMT

AXL receptor structure and function represents a critical component in understanding cancer progression
and therapeutic resistance. AXL, a member of the TAM receptor family (TYRO3, AXL, and MERTK), is a
single-pass transmembrane receptor tyrosine kinase encoded by a gene located at chromosome 19q13.2. The
receptor consists of an extracellular domain containing two immunoglobulin-like repeats and two
fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain. The
name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its significant
role in cancer progression pathways. Unlike many other receptor tyrosine kinases, AXL is rarely mutated in
cancers; instead, its dysregulation typically occurs through overexpression mechanisms driven by gene
amplification or stimulation from the tumor microenvironment. This overexpression pattern makes AXL an

attractive therapeutic target with potentially lower risk of resistance development through mutation. [1]

The biological process of epithelial-mesenchymal transition (EMT) constitutes a fundamental mechanism
in both physiological processes and pathological conditions, particularly cancer metastasis. During EMT,
epithelial cells undergo remarkable phenotypic changes, losing their characteristic polarity and cell-cell
adhesion properties while acquiring mesenchymal traits that enhance migratory capacity, invasiveness, and

resistance to apoptosis. This transition is orchestrated by core EMT transcription factors (EMT-TFs),
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including SNAI1/2, TWIST1/2, and ZEB1/2, which collectively repress epithelial markers like E-cadherin
while promoting expression of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. In
cancer contexts, EMT is now understood not as a binary switch but as a dynamic plasticity spectrum
(epithelial-mesenchymal plasticity or EMP), where cells can occupy various intermediate hybrid E/M states

that confer distinct functional advantages, including enhanced stemness and therapeutic resistance. [2]

The intersection between AXL signaling and EMT pathways creates a powerful axis driving tumor
progression, metastatic dissemination, and treatment failure across numerous cancer types. This technical
review comprehensively examines the molecular mechanisms underlying AXL-mediated EMT, current
therapeutic strategies targeting this axis, and experimental approaches for investigating this critical pathway

in cancer biology.

Molecular Mechanisms of AXL-Driven EMT

AXL Activation and Downstream Signaling

AXL receptor activation occurs through multiple distinct mechanisms, each contributing to its role in EMT

induction and cancer progression:

e Ligand-dependent activation: The primary ligand for AXL is Growth Arrest-Specific 6 (GAS6), a
vitamin K-dependent protein that binds to AXL's extracellular domain with high affinity. GAS6
binding induces AXL homodimerization, autophosphorylation of intracellular tyrosine residues, and
initiation of downstream signaling cascades. This activation mechanism requires presentation of GAS6
in complex with phosphatidylserine (PtdSer) on cell membranes, forming an extracellular lipid-

protein complex essential for optimal receptor activation. [1]

e Ligand-independent activation: AXL can also be activated through receptor crosstalk with other
tyrosine kinase receptors including c-MET, EGFR, HER2/HER3, VEGFR, PDGFR, and FLT3. This
transactivation occurs independently of GAS6 binding and represents an alternative mechanism for
AXL signaling initiation in cancer contexts. Additionally, AXL can undergo autoactivation through
overexpression-induced dimerization or in response to oxidative stress conditions commonly found in

the tumor microenvironment. [1]

© 2026 Smolecule. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10872224/
https://www.nature.com/articles/s41392-024-02121-7
https://www.nature.com/articles/s41392-024-02121-7
https://www.smolecule.com/products/s548352?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

¢ Regulatory mechanisms: AXL expression and activity are tightly controlled through epigenetic
modifications (promoter methylation), transcriptional regulation by factors including HIF-a, AP-1,
YAP1/TEAD, CREB, MZF1, and SP-1, and post-transcriptional regulation by miRNAs (miR-33a-
5p, miR-93-5p) and long non-coding RNAs (DANCR, XIST). Posttranslational modifications
including glycosylation, phosphorylation, proteolytic cleavage, and ubiquitination further modulate

AXL functionality in cancer progression. [1]

Upon activation, AXL initiates multiple downstream signaling pathways that collectively promote EMT and

associated malignant phenotypes:

Table 1: Key Downstream Signaling Pathways Activated by AXL in EMT

Signaling Pathway Key Components Functional Consequences in EMT

PIBKIAKT/mTOR PI3K, AKT, mTOR Enhanced cell survival, suppressed apoptosis,
increased translation of EMT-related proteins

RAS/IRAFIMEKIERK RAS, RAF, MEK1/2, Increased cell proliferation, migration, and invasion

ERK1/2 capabilities
JAKISTAT JAK2, STAT3 Promotion of inflammatory responses, stemness
maintenance
NF-kB IKK complex, NF-kB Regulation of immune responses, anti-apoptotic gene
subunits expression

[1]1[3]

AXL-Induced EMT and Functional Consequences

AXL signaling directly promotes the molecular reprogramming characteristic of EMT through multiple

interconnected mechanisms:

e Transcription factor regulation: AXL activation induces expression of core EMT-TFs, particularly

SNAI1 and ZEB1, which serve as master regulators of the mesenchymal transition. These
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transcription factors directly repress epithelial genes including CDH1 (encoding E-cadherin) while
activating mesenchymal genes such as VIM (vimentin) and CDH2 (N-cadherin). The specific EMT-TF
profile induced by AXL signaling appears to be context-dependent, with different factors

predominating in different cancer types. [2]

e Cytoskeletal reorganization: Through activation of RAC1 and RHO GTPase pathways, AXL
signaling promotes actin cytoskeleton remodeling, facilitating the formation of membrane
protrusions (invadopodia, filopodia) essential for cell migration and invasion. This structural
reorganization is complemented by AXL-mediated regulation of matrix metalloproteinases (MMPs)

that degrade extracellular matrix components, further enabling invasive behavior. [3]

e Stemness acquisition: AXL activation promotes the emergence and maintenance of cancer stem cells
(CSCs) with enhanced tumor-initiating capacity. Notably, the hybrid E/M state induced by AXL
signaling appears particularly associated with stemness properties across multiple cancer types,
including breast, pancreatic, and lung cancers. These CSCs exhibit enhanced resistance to conventional

therapies and contribute to tumor recurrence. [2]

Table 2: Functional Consequences of AXL-Mediated EMT in Cancer

Biological Process AXL/EMT Mechanism Clinical Impact

Metastasis Enhanced migration/invasion, Increased distant metastasis,
intravasation, survival in circulation poorer overall survival

Therapy Resistance Upregulation of drug efflux pumps, DNA  Resistance to chemotherapy,
damage repair, anti-apoptotic signaling targeted therapy,

immunotherapy

Tumor Immunosuppression, angiogenesis, Enhanced tumor growth,

Microenvironment fibroblast activation immune evasion

Remodeling

Tumor Initiation Cancer stem cell generation and Tumor recurrence, minimal
maintenance residual disease

[1][3][2]
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The following diagram illustrates the core AXL signaling pathway and its integration with EMT regulation:
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> Core AXL signaling pathway activation and its integration with EMT regulatory networks, showing key

downstream effectors and functional consequences in cancer progression.

Therapeutic Targeting of AXL in EMT and Cancer
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AXL-Targeted Therapeutic Agents

The strategic importance of AXL in driving EMT, metastasis, and therapy resistance has motivated

development of several classes of AXL-targeted therapeutics:

Small molecule tyrosine kinase inhibitors (TKIs) represent the most advanced class of AXL-targeted

agents currently in clinical development:

e Bemcentinib (BGB324/R428): This first-in-class selective AXL inhibitor has received fast-track
designation from the US FDA in combination with PD-1/PD-L1 inhibitors. Bemcentinib specifically
blocks AXL kinase activity, interfering with AXL/GASG6 signaling that promotes EMT, tumor survival,
metastasis, and therapeutic resistance. Preclinical studies demonstrate that bemcentinib effectively

reverses EMT phenotypes and sensitizes tumors to both targeted therapies and immunotherapy. [1] [4]

e Multi-targeted inhibitors: Several agents including cabozantinib, glesatinib, and sitravatinib
inhibit AXL alongside other receptor tyrosine kinases such as c-MET, VEGFR, and RET. These multi-
targeted approaches aim to simultaneously block compensatory signaling pathways that often underlie

resistance mechanisms, providing broader suppression of EMT-related signaling networks. [5]
Biological therapies offer alternative approaches to targeting AXL function:

e Monoclonal antibodies: AXL-targeted antibodies including YW327.6S2 and DAXL-88 bind to the
AXL extracellular domain, blocking GASG6 interaction and receptor activation. Some therapeutic
antibodies additionally engage immune effector functions through antibody-dependent cellular

cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). [1]

e Antibody-drug conjugates (ADCs): These precision therapeutics combine AXL-targeting antibodies
with potent cytotoxic payloads, enabling selective delivery of chemotherapy directly to AXL-
expressing tumor cells. This approach capitalizes on the frequent overexpression of AXL in advanced

cancers while minimizing systemic toxicity. [5]

¢ AxI-CAR therapies: Emerging chimeric antigen receptor (CAR) T-cell and CAR-NK cell approaches
targeting AXL represent innovative immunotherapeutic strategies for advanced, treatment-resistant

malignancies. [5]

Table 3: AXL-Targeted Therapeutic Agents in Development
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Therapeutic

Representative Agents

Mechanism of Action

Development Status

Class
Selective AXL Bemcentinib, TP-0903 Selective AXL kinase Phase II/1ll trials
TKils inhibition (combination therapies)

Multi-Target TKis

Therapeutic

Antibodies

Antibody-Drug
Conjugates

CAR Therapies

[5][1] [4]

Cabozantinib,
Sitravatinib

YW327.6S2, DAXL-88

AXL-107-MMAE,
Enapotamab vedotin

AXL-CAR T/NK cells

AXL + ¢c-MET, VEGFR,
RET inhibition

Ligand blockade,
receptor internalization

Targeted cytotoxic
delivery

Redirected immune cell
targeting

FDA-approved (some
agents), later-line therapy

Preclinical/early clinical
development

Early clinical trials

Preclinical development

Combination Strategies and Clinical Applications

The complex interplay between AXL and multiple therapeutic resistance mechanisms has motivated

development of rational combination strategies:

e AXL inhibition + EGFR targeted therapy: In non-small cell lung cancer (NSCLC) models, AXL

inhibition with bemcentinib reverses resistance to EGFR inhibitors such as osimertinib and erlotinib.

This combination addresses a key resistance mechanism where AXL upregulation bypasses EGFR

dependency, restoring therapeutic sensitivity. Clinical trials are evaluating this approach
(NCT04811176, NCT05468697) with promising preliminary results. [5] [4]
e AXL inhibition + immunotherapy: AXL signaling contributes to immunosuppressive

microenvironment through multiple mechanisms, including upregulation of PD-L1, recruitment of
immunosuppressive macrophages, and inhibition of T-cell and NK-cell function. Combining AXL

inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) demonstrates synergistic activity in
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preclinical models by reversing EMT-mediated immune evasion and enhancing antitumor immunity.

[3] [4]

e AXL inhibition + chemotherapy: AXL promotes resistance to multiple chemotherapeutic agents
including docetaxel, cisplatin, and cytarabine through enhanced DNA damage repair, reduced reactive
oxygen species (ROS) production, and upregulation of anti-apoptotic proteins. Combining AXL
inhibitors with chemotherapy sensitizes tumor cells and improves therapeutic responses across various

cancer types, including prostate cancer, ovarian cancer, and acute myeloid leukemia. [3]

e AXL inhibition + epigenetic therapy: Emerging evidence indicates that epigenetic modifications
regulate EMP and contribute to therapeutic resistance. Combinations of AXL inhibitors with HDAC or
DNMT inhibitors demonstrate enhanced efficacy in preclinical models by reversing EMT-associated

transcriptional programs and preventing resistance development. [4]

The following diagram illustrates the strategic targeting of AXL in combination therapies:
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> Strategic targeting of AXL signaling in combination therapies to overcome multiple resistance mechanisms

in cancer treatment.

Experimental Approaches for Studying AXL-EMT AXxis

In Vitro Methodologies

Cell-based assays form the foundation for investigating AXL-EMT biology and evaluating therapeutic

interventions:

e EMT marker analysis: Comprehensive assessment of EMT status requires evaluation of both
epithelial markers (E-cadherin, claudins, occludin, cytokeratins) and mesenchymal markers

(vimentin, N-cadherin, fibronectin) using techniques including:

o Western blotting and immunofluorescence for protein-level quantification and subcellular
localization

o Quantitative RT-PCR and RNA sequencing for transcriptional profiling
o Flow cytometry for surface marker expression (e.g., loss of E-cadherin)

¢ Functional migration and invasion assays:

o TranswelllBoyden chamber assays with or without Matrigel coating to quantify invasive
capacity

o Wound healing/scratch assays to measure collective cell migration

o 3D spheroid invasion assays in collagen or Matrigel for more physiologically relevant
modeling

o Time-lapse microscopy for single-cell tracking and migration dynamics

o AXL signaling modulation:

o Genetic approaches: siRNA/shRNA-mediated knockdown, CRISPR/Cas9 knockout, or
overexpression constructs to manipulate AXL expression

o Pharmacological inhibition: Dose-response studies with selective AXL inhibitors
(bemcentinib, TP-0903) and multi-targeted agents

o Ligand stimulation: Recombinant GAS6 treatment to activate AXL signaling pathway

e Cancer stem cell characterization:
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o Tumorsphere formation assays under non-adherent conditions to evaluate self-renewal
capacity

o Flow cytometry for stem cell surface markers (CD44, CD133, ALDH activity)

o Limiting dilution transplantation in immunocompromised mice to quantify tumor-initiating cell
frequency

In Vivo and Translational Research Methods

Animal models and clinical correlative studies provide critical insights into AXL-EMT biology in

physiologically relevant contexts:

e Metastasis models:

o Experimental metastasis assays: Intravenous injection of tumor cells to assess metastatic
colonization

o Spontaneous metastasis models: Orthotopic implantation with primary tumor resection to
study the complete metastatic cascade

o Circulating tumor cell (CTC) analysis: Monitoring EMT markers in blood samples during
disease progression

o Therapeutic efficacy studies:

o Patient-derived xenografts (PDXs) that maintain tumor heterogeneity and therapeutic
response profiles of original tumors
o Genetically engineered mouse models (GEMMs) with inducible AXL expression or knockout

to study causal relationships
o Treatment studies evaluating AXL inhibitors as monotherapy and in combination with

standard-of-care agents
¢ Translational biomarker development:

o Immunohistochemistry (IHC) for AXL and EMT marker expression in patient tumor samples

o RNA in situ hybridization to detect AXL mRNA in formalin-fixed paraffin-embedded (FFPE)
tissues

o Liquid biopsy approaches to monitor AXL expression in circulating tumor DNA or RNA

o Multiplexed imaging (CODEX, Imaging Mass Cytometry) to spatially resolve AXL expression
within tumor microenvironment contexts
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Technical Considerations and Validation

Robust investigation of the AXL-EMT axis requires careful attention to methodological details:

o EMT plasticity challenges: Given the dynamic nature of EMT, single-timepoint analyses may miss
critical transitions. Longitudinal sampling and single-cell approaches provide more comprehensive

understanding of EMP dynamics.

¢ Context-dependent effects: AXL signaling consequences vary across cancer types and
microenvironments. Studies should include multiple validated models and careful consideration of

biological context.

e Analytical validation: Antibodies for AXL and EMT markers require thorough validation using
appropriate controls (knockdown/knockout cells, recombinant proteins). Multiple detection methods

should corroborate key findings.

e Physiological relevance: 3D culture systems, co-culture models with stromal cells, and in vivo

approaches provide essential validation of mechanisms identified in conventional 2D cultures.

These experimental approaches, when appropriately applied and interpreted, enable comprehensive
dissection of AXL's role in EMT and facilitate translation of findings into clinically relevant therapeutic

strategies.

Conclusion and Future Perspectives

The AXL-EMT axis represents a critical driver of cancer progression, therapy resistance, and metastatic
dissemination across diverse malignancies. Understanding the molecular mechanisms underlying AXL-
mediated EMT provides important insights into cancer biology and reveals promising therapeutic

opportunities. Future research directions should focus on several key areas:

First, biomarker development remains crucial for patient stratification and optimizing AXL-targeted
therapies. Identification of reliable biomarkers predictive of AXL dependency, including AXL expression
levels, EMT signatures, and functional imaging approaches, will enable more precise patient selection and

treatment personalization.
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Second, the dynamic regulation of EMP in response to therapeutic pressures requires deeper investigation.
Understanding how tumor cells adaptively shift along the epithelial-mesenchymal spectrum during treatment

may reveal novel therapeutic vulnerabilities and strategies to prevent resistance development.

Third, innovative therapeutic combinations that simultaneously target AXL signaling and complementary
pathways hold promise for overcoming the redundancy and adaptability of cancer cell signaling networks.
Rational combinations based on mechanistic insights rather than empirical approaches will likely yield more

durable clinical responses.

Finally, the role of AXL in tumor microenvironment remodeling and immunosuppression represents an
area of growing therapeutic interest, particularly in the context of immunotherapy combinations.
Understanding how AXL inhibition might reprogram the tumor immune microenvironment could unlock

enhanced antitumor immunity and improved patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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